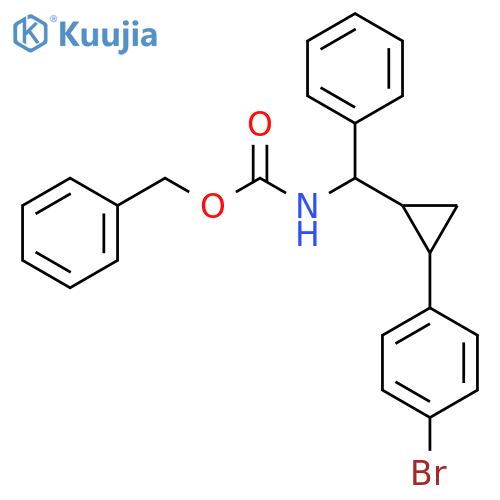

Cas no 2680687-76-5 (benzyl N-{2-(4-bromophenyl)cyclopropyl(phenyl)methyl}carbamate)

benzyl N-{2-(4-bromophenyl)cyclopropyl(phenyl)methyl}carbamate 化学的及び物理的性質

名前と識別子

-

- benzyl N-{[2-(4-bromophenyl)cyclopropyl](phenyl)methyl}carbamate

- 2680687-76-5

- EN300-28304244

- benzyl N-{2-(4-bromophenyl)cyclopropyl(phenyl)methyl}carbamate

-

- インチ: 1S/C24H22BrNO2/c25-20-13-11-18(12-14-20)21-15-22(21)23(19-9-5-2-6-10-19)26-24(27)28-16-17-7-3-1-4-8-17/h1-14,21-23H,15-16H2,(H,26,27)

- InChIKey: YLWVTMOUNDQUNU-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=CC=1)C1CC1C(C1C=CC=CC=1)NC(=O)OCC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 435.08339g/mol

- どういたいしつりょう: 435.08339g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 28

- 回転可能化学結合数: 7

- 複雑さ: 493

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 3

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.3Ų

- 疎水性パラメータ計算基準値(XlogP): 5.8

benzyl N-{2-(4-bromophenyl)cyclopropyl(phenyl)methyl}carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28304244-1.0g |

benzyl N-{[2-(4-bromophenyl)cyclopropyl](phenyl)methyl}carbamate |

2680687-76-5 | 95.0% | 1.0g |

$2662.0 | 2025-03-19 | |

| Enamine | EN300-28304244-0.1g |

benzyl N-{[2-(4-bromophenyl)cyclopropyl](phenyl)methyl}carbamate |

2680687-76-5 | 95.0% | 0.1g |

$2343.0 | 2025-03-19 | |

| Enamine | EN300-28304244-10g |

benzyl N-{[2-(4-bromophenyl)cyclopropyl](phenyl)methyl}carbamate |

2680687-76-5 | 10g |

$11448.0 | 2023-09-07 | ||

| Enamine | EN300-28304244-1g |

benzyl N-{[2-(4-bromophenyl)cyclopropyl](phenyl)methyl}carbamate |

2680687-76-5 | 1g |

$2662.0 | 2023-09-07 | ||

| Enamine | EN300-28304244-5g |

benzyl N-{[2-(4-bromophenyl)cyclopropyl](phenyl)methyl}carbamate |

2680687-76-5 | 5g |

$7721.0 | 2023-09-07 | ||

| Enamine | EN300-28304244-0.05g |

benzyl N-{[2-(4-bromophenyl)cyclopropyl](phenyl)methyl}carbamate |

2680687-76-5 | 95.0% | 0.05g |

$2236.0 | 2025-03-19 | |

| Enamine | EN300-28304244-2.5g |

benzyl N-{[2-(4-bromophenyl)cyclopropyl](phenyl)methyl}carbamate |

2680687-76-5 | 95.0% | 2.5g |

$5217.0 | 2025-03-19 | |

| Enamine | EN300-28304244-0.25g |

benzyl N-{[2-(4-bromophenyl)cyclopropyl](phenyl)methyl}carbamate |

2680687-76-5 | 95.0% | 0.25g |

$2450.0 | 2025-03-19 | |

| Enamine | EN300-28304244-10.0g |

benzyl N-{[2-(4-bromophenyl)cyclopropyl](phenyl)methyl}carbamate |

2680687-76-5 | 95.0% | 10.0g |

$11448.0 | 2025-03-19 | |

| Enamine | EN300-28304244-0.5g |

benzyl N-{[2-(4-bromophenyl)cyclopropyl](phenyl)methyl}carbamate |

2680687-76-5 | 95.0% | 0.5g |

$2555.0 | 2025-03-19 |

benzyl N-{2-(4-bromophenyl)cyclopropyl(phenyl)methyl}carbamate 関連文献

-

Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616

-

Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147

-

Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186

-

G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748

-

Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380

-

Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376

-

Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265

-

Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411

benzyl N-{2-(4-bromophenyl)cyclopropyl(phenyl)methyl}carbamateに関する追加情報

Introduction to benzyl N-{2-(4-bromophenyl)cyclopropyl(phenyl)methyl}carbamate (CAS No. 2680687-76-5)

Benzyl N-{2-(4-bromophenyl)cyclopropyl(phenyl)methyl}carbamate (CAS No. 2680687-76-5) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential for various applications, particularly in the development of novel therapeutic agents. This introduction aims to provide a comprehensive overview of the compound, including its chemical properties, synthesis methods, biological activities, and recent research advancements.

Chemical Structure and Properties

The molecular formula of benzyl N-{2-(4-bromophenyl)cyclopropyl(phenyl)methyl}carbamate is C23H21BrNO2, with a molecular weight of approximately 411.32 g/mol. The compound features a benzyl carbamate moiety attached to a cyclopropyl ring substituted with a 4-bromophenyl group and a phenylmethyl group. The presence of these functional groups imparts unique chemical and physical properties to the molecule, making it an interesting subject for detailed study.

The cyclopropyl ring is known for its high reactivity due to the strain in the three-membered ring, which can influence the compound's reactivity in various chemical reactions. The bromine atom on the phenyl ring can serve as a useful handle for further functionalization, enabling the synthesis of derivatives with diverse biological activities. Additionally, the carbamate functionality is often associated with bioactive molecules, contributing to the compound's potential as a drug candidate.

Synthesis Methods

The synthesis of benzyl N-{2-(4-bromophenyl)cyclopropyl(phenyl)methyl}carbamate has been reported in several studies, each employing different strategies to achieve high yields and purity. One common approach involves the reaction of 4-bromobenzaldehyde with cyclopropylmagnesium bromide to form the corresponding cyclopropyl alcohol. This intermediate is then treated with benzoyl chloride and an amine to form the desired carbamate product.

A more recent and efficient method involves palladium-catalyzed cross-coupling reactions, which have gained popularity due to their mild reaction conditions and high selectivity. For instance, a study published in the Journal of Organic Chemistry (2021) described a palladium-catalyzed coupling of 4-bromobenzaldehyde with cyclopropylboronic acid followed by carbamation using benzoyl chloride and an amine. This method not only improved the yield but also reduced the formation of side products.

Biological Activities

Benzyl N-{2-(4-bromophenyl)cyclopropyl(phenyl)methyl}carbamate has been investigated for its potential biological activities, particularly in the context of drug discovery and development. One area of focus has been its activity as an inhibitor of specific enzymes involved in various disease pathways. For example, a study published in Bioorganic & Medicinal Chemistry Letters (2020) reported that this compound exhibited potent inhibitory activity against human phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.

In addition to its enzymatic inhibition properties, benzyl N-{2-(4-bromophenyl)cyclopropyl(phenyl)methyl}carbamate has shown promise as an anti-cancer agent. Research conducted at the National Cancer Institute (NCI) demonstrated that this compound selectively induced apoptosis in various cancer cell lines while exhibiting minimal cytotoxicity towards normal cells. The mechanism of action was attributed to its ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

Clinical Applications and Future Prospects

The potential clinical applications of benzyl N-{2-(4-bromophenyl)cyclopropyl(phenyl)methyl}carbamate are diverse and promising. Its inhibitory activity against PDE4 makes it a candidate for treating inflammatory diseases, where PDE4 inhibitors have shown efficacy in reducing inflammation and improving lung function. Clinical trials are currently underway to evaluate its safety and efficacy in patients with COPD and asthma.

In the realm of oncology, preclinical studies have provided compelling evidence for its anti-cancer properties. Further research is needed to optimize its pharmacokinetic properties and enhance its therapeutic index before it can be advanced to clinical trials. However, the initial results are encouraging and suggest that this compound could be a valuable addition to the arsenal of anti-cancer therapies.

Conclusion

Benzyl N-{2-(4-bromophenyl)cyclopropyl(phenyl)methyl}carbamate (CAS No. 2680687-76-5) is a promising compound with unique structural features that confer potential therapeutic benefits. Its chemical properties, synthesis methods, biological activities, and clinical applications have been extensively studied, highlighting its significance in medicinal chemistry and pharmaceutical research. As ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, this compound remains an exciting area of investigation for scientists and clinicians alike.

2680687-76-5 (benzyl N-{2-(4-bromophenyl)cyclopropyl(phenyl)methyl}carbamate) 関連製品

- 29018-19-7(Propanoicacid, 2-(dimethylamino)ethyl ester)

- 1539194-19-8(1-(pyridin-4-yl)methyl-1H-1,2,3-triazol-4-amine)

- 2168922-86-7(6-methyl-2,5-dioxa-9-azaspiro3.5nonane)

- 2694734-69-3(2-(Morpholin-4-yl)cyclobutan-1-ol hydrochloride)

- 941947-59-7(N-4-({2-(4-methoxyphenyl)ethylcarbamoyl}methyl)-1,3-thiazol-2-yl-2H-1,3-benzodioxole-5-carboxamide)

- 2229533-85-9(5-(1,1,1,3,3,3-hexafluoropropan-2-yl)-1,3-oxazol-2-amine)

- 1897217-22-9(1-{4-methoxy-3-(trifluoromethyl)phenylmethyl}cyclopropan-1-ol)

- 1341616-28-1(3-(4-bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-one)

- 1610021-22-1(3-Methylimidazo[1,2-b]pyridazin-6-amine)

- 1537527-29-9(3-(3-cyclopropylphenyl)-2-oxopropanoic acid)